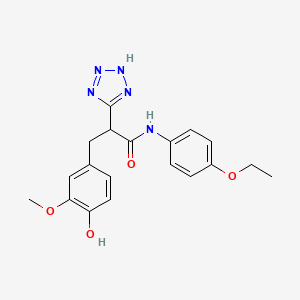

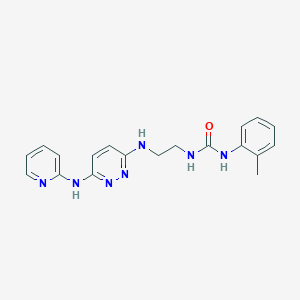

![molecular formula C12H17Cl2N3O2 B2519865 2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride CAS No. 2408974-92-3](/img/structure/B2519865.png)

2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, paper describes the synthesis of pyrimido[1,2-a]benzimidazoles through the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, leading to a series of compounds with different substituents. The reaction conditions and the choice of reagents, such as acetic acid or triethylamine, play a crucial role in the formation of the desired products, as seen in paper . Similarly, paper discusses a cyclocondensation reaction involving p-(dimethylamino)benzaldehyde to synthesize quinoline derivatives, indicating the versatility of benzimidazole compounds in chemical reactions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various analytical techniques, including X-ray crystallography. For example, paper provides details on the crystal structure of a benzimidazole-related compound, highlighting the dihedral angles of substituent groups and the importance of intermolecular hydrogen bonding in stabilizing the crystal structure. These structural insights are crucial for understanding the reactivity and potential interactions of benzimidazole derivatives, including the compound of interest.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a range of chemical reactions, as demonstrated in the papers. Paper explores the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using a benzimidazoline-acetic acid reagent system. This showcases the reactivity of benzimidazole derivatives under photochemical conditions. The ability of these compounds to participate in multi-component reactions, as seen in paper , further underscores their chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. The presence of functional groups such as acetic acid moieties can affect the solubility, acidity, and potential for hydrogen bonding, as discussed in papers and . The ultraviolet spectral behavior of these compounds, as examined in paper , is also an important aspect of their chemical properties, which can be relevant for their identification and analysis.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Applications

- The compound has been involved in the synthesis of Pyrimido[1,2‐a]benzimidazoles, indicating its utility in creating structurally diverse chemical libraries. Such libraries are crucial for drug discovery and development processes (Troxler & Weber, 1974).

- Research has explored its use in generating new benzimidazole derivatives. These derivatives have applications in various fields including material science and potentially pharmacology, highlighting the compound's versatility in synthetic chemistry (Mehranpour & Zahiri, 2014).

- Another study demonstrated its role in the development of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. This indicates potential applications in creating compounds with unique optical and electronic properties, which could be useful in the development of new materials or sensors (Vydzhak & Panchishyn, 2010).

Catalysis and Reaction Mechanisms

- The compound's derivatives have been used to study catalysis and reaction mechanisms. For instance, its role in the Beckmann fission reaction has provided insights into novel synthetic pathways for producing heterocyclic compounds, which are important in many areas of chemical research and industry (Sato, Imamura, & Kitano, 1984).

Biological Activity

- Although the request excludes drug use and dosage information, it's worth noting that derivatives of this compound have been explored for their potential biological activities. The synthesis and evaluation of derivatives for activities such as anticancer properties underscore the importance of this compound in medicinal chemistry research (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Propiedades

IUPAC Name |

2-[5-(dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2.2ClH/c1-8-13-10-6-9(14(2)3)4-5-11(10)15(8)7-12(16)17;;/h4-6H,7H2,1-3H3,(H,16,17);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREMMQMBKWDZKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC(=O)O)C=CC(=C2)N(C)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)

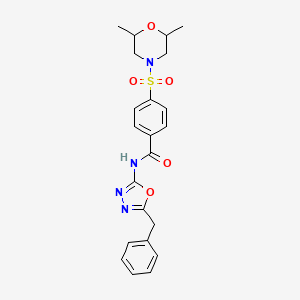

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B2519787.png)

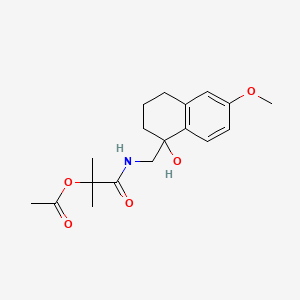

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2519790.png)

![5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2519792.png)

![3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2519798.png)

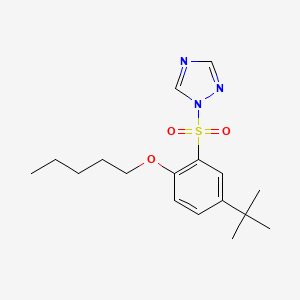

![7-(2-Ethoxyethyl)-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2519805.png)